molecular formula C11H9ClF3N5O B5724007 N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5724007
M. Wt: 319.67 g/mol
InChI Key: RPMWHIXXWOUVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a compound related to the family of 1,3,5-triazines, which are of significant interest in various fields of chemistry and material science due to their structural properties and potential applications. This compound, due to its specific substituents, may possess unique chemical and physical properties valuable for certain applications.

Synthesis Analysis

The synthesis of related triazine derivatives typically involves the condensation of different aromatic and aliphatic amines with halogenated triazines. For instance, improved synthesis methods have been developed to avoid problematic reactions, such as the Grignard reaction, by using alternative starting materials and conditions to obtain pure triazine compounds with desired substituents like methoxy and chloro groups (Jiang, Wang, & Li, 2008).

Molecular Structure Analysis

The molecular structure of triazine derivatives can be analyzed using single-crystal X-ray diffraction, revealing details such as the crystal system, space group, and molecular conformation. The structural analysis helps understand the steric and electronic effects of various substituents on the triazine core (Udupa, 1982).

Chemical Reactions and Properties

Triazine compounds can undergo various chemical reactions, including alkylation, acid-catalyzed addition, and nucleophilic substitution, leading to a wide range of derivatives with different properties and applications. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups (Pan & Jian, 2009).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s highly reactive or volatile, it could pose a risk of explosion. If it’s toxic or corrosive, it could pose a risk to health. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new reagent, future research could explore its utility in various chemical reactions .

properties

IUPAC Name

2-N-(5-chloro-2-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N5O/c1-21-7-3-2-5(12)4-6(7)17-10-19-8(11(13,14)15)18-9(16)20-10/h2-4H,1H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMWHIXXWOUVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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